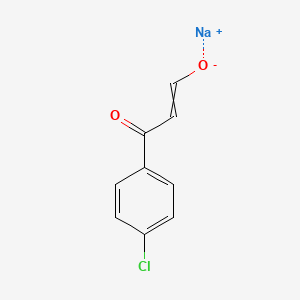
2,4,6-Tri-tert-butylpyrimidine
Vue d'ensemble
Description
2,4,6-Tri-tert-butylpyrimidine (TTBP) is an organic compound with the formula HC (Bu t C) 2 N 2 C t Bu where t Bu = (CH 3) 3 C . It is a substituted derivative of the heterocycle pyrimidine . Known also as TTBP, this compound is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons .
Synthesis Analysis
TTBP can be prepared by the reaction between tert-butyl methyl ketone and tert-butyronitrile . It is a suitable alternative to 2,6-di-tert-butylated pyridines in glycosylation reactions .Molecular Structure Analysis
TTBP is a sterically hindered base . It is less expensive than the related bulky derivatives of pyridine such as 2,6-di-tert-butylpyridine, 2,4,6-tri-tert-butylpyridine, and 2,6-di-tert-butyl-4-methylpyridine .Chemical Reactions Analysis
TTBP can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides . For most surveyed examples, higher or comparable yields were generally obtained .Physical And Chemical Properties Analysis
TTBP is a white or colorless solid . Its melting point is 77–78 °C . The molar mass of TTBP is 248.414 g·mol −1 .Applications De Recherche Scientifique
Organic Synthesis: Base for Glycosylation Reactions
TTBP: is a sterically hindered base that has been utilized in organic synthesis, particularly in glycosylation reactions . It serves as a non-nucleophilic base that can effectively capture released protons during the reaction, making it a cost-effective alternative to other hindered bases like 2,6-di-tert-butylpyridine .
Pharmaceutical Research: Amide Activation
In pharmaceutical research, TTBP has been shown to be an effective amide activation system. It facilitates the direct transformation of both secondary and tertiary amides, which is a crucial step in the synthesis of various pharmaceutical compounds . This property is particularly valuable for the development of new medicinal agents.
Materials Science: Synthesis of Indole Derivatives
TTBP: is used in the synthesis of indole derivatives, which are important in materials science for creating organic semiconductors and conducting polymers . Its role in forming indole triflones is significant for advancing materials with electronic properties.
Environmental Studies: Base in Analytical Procedures
While specific environmental applications of TTBP are not extensively documented, its role as a base in analytical procedures could be extrapolated to environmental analysis. Its ability to bind protons without interacting with other Lewis acids makes it a potential candidate for environmental sample analysis .
Biochemistry: Stereoselective Reactions
In biochemistry, the steric hindrance of TTBP allows for highly stereoselective reactions, which is crucial for the synthesis of complex biomolecules. This selectivity is essential for studying and synthesizing molecules with specific chiral configurations .
Industrial Applications: Catalyst in Chemical Manufacturing
TTBP: can act as a catalyst in various chemical manufacturing processes. Its robustness and non-hygroscopic nature make it suitable for industrial environments where moisture control is critical. It’s used in reactions where a strong, bulky base is required to drive the process forward .
Mécanisme D'action
Target of Action
2,4,6-Tri-tert-butylpyrimidine (TTBP) is an organic compound that is a substituted derivative of the heterocycle pyrimidine . . Therefore, the primary target of TTBP is protons.
Biochemical Pathways
Ttbp is noted as a suitable alternative to 2,6-di-tert-butylated pyridines in glycosylation reactions . Glycosylation is a critical biochemical pathway involved in many biological processes, including protein folding, cell adhesion, and immune response.
Result of Action
The result of TTBP’s action is the facilitation of reactions where a sterically hindered base is required. For example, it has been shown to be effective in glycosylation reactions . In these reactions, TTBP can serve as an alternative amide activation system for the direct transformation of both secondary and tertiary amides .
Safety and Hazards
Orientations Futures
TTBP is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons . It is less expensive than the related bulky derivatives of pyridine such as 2,6-di-tert-butylpyridine, 2,4,6-tri-tert-butylpyridine, and 2,6-di-tert-butyl-4-methylpyridine . This makes TTBP a cost-effective and readily available alternative to the hindered base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in glycosylation and other reactions .
Propriétés
IUPAC Name |
2,4,6-tritert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSYEDVFVGRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392494 | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri-tert-butylpyrimidine | |
CAS RN |
67490-21-5 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)






![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)
